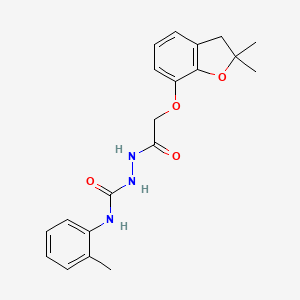

![molecular formula C20H15ClFN5O2 B2709804 3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021098-60-1](/img/structure/B2709804.png)

3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

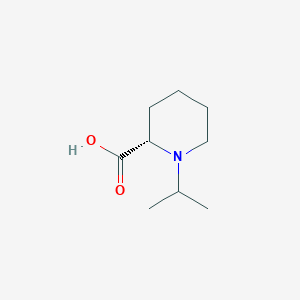

This compound contains several functional groups including a benzamide, a triazolo[4,3-b]pyridazine, and a fluorophenyl group . Compounds with these functional groups often exhibit interesting biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions .Molecular Structure Analysis

The compound contains a benzamide group attached to a triazolo[4,3-b]pyridazine ring via an ether linkage, and a fluorophenyl group attached to the triazolo ring . The presence of these groups could influence the compound’s reactivity and biological activity.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the benzamide, triazolo[4,3-b]pyridazine, and fluorophenyl groups could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

Compounds related to 3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have been synthesized and explored for their antiproliferative activities. For example, a study described the synthesis of a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).

Antimicrobial Evaluation

Derivatives of the triazolopyridazine class have also been studied for their antimicrobial properties. A research effort led to the preparation of thienopyrimidine derivatives, which exhibited pronounced antimicrobial activity, indicating their potential as candidates for developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

Research involving the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives related to triazolopyridazine compounds revealed moderate to good binding energies on target proteins. These compounds showed antimicrobial and antioxidant activity, suggesting their utility in medicinal chemistry and pharmacology (Flefel et al., 2018).

Structural Analysis and Chemical Properties

A detailed study on the structure, DFT calculations, Hirshfeld surface analysis, and energy frameworks of a specific triazolopyridazine derivative provided insights into its chemical properties and potential pharmaceutical relevance. This study supports the role of structural analysis in understanding the pharmacological potential of these compounds (Sallam et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . Benzamide derivatives also have a wide range of biological activities and can interact with various targets.

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, triazole and benzamide derivatives can inhibit or modulate the activity of their targets, leading to changes in cellular processes .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Triazole and benzamide derivatives can be involved in a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The ADME properties of the compound would depend on its specific chemical structure. Generally, heterocyclic compounds like triazoles can readily bind in the biological system, which may influence their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Triazole and benzamide derivatives can have antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and other activities .

Eigenschaften

IUPAC Name |

3-chloro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2/c21-15-5-1-4-14(11-15)20(28)23-9-10-29-18-8-7-17-24-25-19(27(17)26-18)13-3-2-6-16(22)12-13/h1-8,11-12H,9-10H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTIUEWOAMLCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

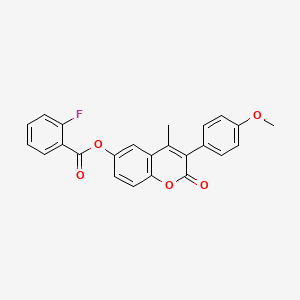

![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)

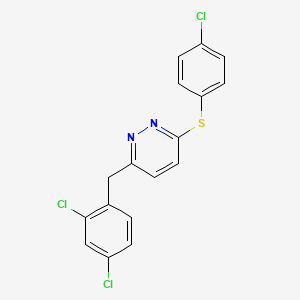

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)

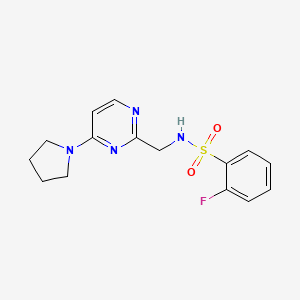

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)

![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2709732.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)